sec-o-Glucosylhamaudol

Übersicht

Beschreibung

Sec-O-Glucosylhamaudol is a natural compound extracted from the roots of Saposhnikovia divaricata (Turcz.) Schischk, a traditional Chinese medicinal herb. This compound is known for its significant biological activities, including anti-inflammatory, analgesic, and bone-protective properties .

Wirkmechanismus

Sec-O-Glucosylhamaudol (SOG) is an active flavonoid compound derived from the root of Saposhnikovia divaricata . It exhibits analgesic, anti-inflammatory, and high 5-lipoxygenase (5-LO) inhibitory effects .

Target of Action

The primary targets of SOG are the μ-opioid receptor , 5-lipoxygenase (5-LO) , and AKT/GSK3β signaling . These targets play crucial roles in pain sensation, inflammation, and osteoclastogenesis .

Mode of Action

SOG interacts with its targets in several ways. It decreases the protein levels of the μ-opioid receptor, which is associated with its analgesic effect . It also inhibits 5-LO and AKT/GSK3β signaling, thereby repressing RANKL-induced osteoclastogenesis .

Biochemical Pathways

SOG affects multiple biochemical pathways. It inhibits the independent 5-LO pathway and AKT-mediated GSK3β inactivation, both of which are involved in osteoclastogenesis . Additionally, it promotes osteoblast differentiation and mineralization through the BMP2 and Wnt3a signaling pathways .

Pharmacokinetics

A comparative pharmacokinetic study in rat plasma after oral administration has been conducted for a formula containing sog .

Result of Action

SOG has several molecular and cellular effects. It markedly attenuates RANKL-induced osteoclast formation, F-actin ring formation, and mineral resorption . It also promotes osteoblast differentiation and mineralization, and induces the expression of Bsp, Ocn, and Opn .

Action Environment

The action of SOG can be influenced by environmental factors. For instance, it has been shown to significantly improve bone destruction in a lipopolysaccharide-induced mouse model of bone loss . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific pathological environment.

Biochemische Analyse

Biochemical Properties

Sec-o-Glucosylhamaudol interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the activation of NF-κB and MAPKs phosphorylation, including p38, JNK, and ERK1/2 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It dose-dependently reduces the emergence of inflammation cytokines, such as IL-6 and TNF-α in Raw264.7 murine macrophages stimulated by LPS . It also suppresses the formation of osteoclasts, F-actin ring formation, and mineral resorption .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It inhibits the phosphorylation of AKT and GSK3β at the middle–late stage of osteoclastogenesis . It also suppresses both the independent 5-LO pathway and AKT-mediated GSK3β inactivation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Maximum effects are achieved at a dose of 300 µg at 60 min after SOG administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The medial effective dose of intrathecal SOG was found to be 191.3 µg .

Transport and Distribution

This compound has been used in targeted drug delivery systems . PEGylated magnetic nanographene oxide has been used as a carrier to enhance the targeting ability of the drug delivery system .

Subcellular Localization

Its effects on various cellular and molecular processes suggest that it interacts with multiple cellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Sec-O-Glucosylhamaudol umfasst mehrere Schritte. Eine der wichtigsten Strategien beinhaltet die Calciumhydroxid-katalysierte regioselektive Konstruktion eines tricyclischen Skeletts durch Aldolreaktion/Annellierung von Phenolenolat mit 3-Methyl-2-butenal. Anschließend erfolgt die Konstruktion von chiralen Zentren in der 3’-Position durch die asymmetrische Epoxidierungsreaktion nach Jacobsen . Die Gesamtausbeute dieses Synthesewegs beträgt etwa 15% .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion der Verbindung aus den Wurzeln von Saposhnikovia divaricata. Die Wurzeln werden zerkleinert und die Verbindung wird mit Lösungsmitteln wie Methanol extrahiert. Der Extrakt wird dann durch chromatographische Techniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sec-O-Glucosylhamaudol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufig werden Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole liefern kann .

Wissenschaftliche Forschungsanwendungen

Sec-O-Glucosylhamaudol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in verschiedenen chromatographischen und spektroskopischen Analysen verwendet.

Biologie: Die Verbindung wurde auf ihre entzündungshemmenden und schmerzlindernden Eigenschaften untersucht. .

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Signalwege aus:

Entzündungshemmende Aktivität: Die Verbindung hemmt die Aktivierung des Nuclear Factor kappa B und die Phosphorylierung von Mitogen-aktivierten Proteinkinasen, darunter p38, c-Jun N-terminale Kinase und extrazelluläre Signal-regulierte Kinasen 1/2.

Knochensschutz: Es fördert die Differenzierung und Mineralisierung von Osteoblasten durch die bone morphogenetic protein 2 und Wnt3a Signalwege.

Schmerzlindernde Wirkung: Die Verbindung verringert den Spiegel des μ-Opioid-Rezeptors, was zu seinen schmerzlindernden Eigenschaften beiträgt.

Vergleich Mit ähnlichen Verbindungen

Sec-O-Glucosylhamaudol ist aufgrund seiner spezifischen Kombination biologischer Aktivitäten einzigartig. Ähnliche Verbindungen sind:

Ononin: Ein weiteres Flavonoid mit entzündungshemmenden und antiviralen Eigenschaften.

Astragaloside I: Bekannt für seine immunmodulatorischen und antiviralen Wirkungen.

11-Hydroxy-sec-O-glucosylhamaudol: Ein Chromonderivat mit antioxidativen Aktivitäten.

Diese Verbindungen teilen einige biologische Aktivitäten mit this compound, unterscheiden sich aber in ihren spezifischen molekularen Zielstrukturen und Signalwegen.

Biologische Aktivität

Sec-O-Glucosylhamaudol (SOG) is a flavonoid compound derived from the root of Saposhnikovia divaricata and Peucedanum japonicum. It has garnered attention for its various biological activities, particularly its analgesic, anti-inflammatory, and osteoprotective effects. This article reviews the current understanding of SOG's biological activity, supported by research findings, case studies, and data tables.

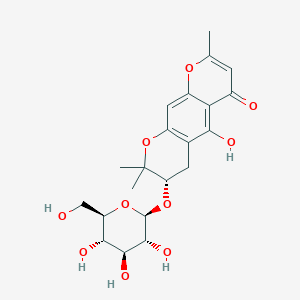

Chemical Structure and Properties

SOG is characterized by its unique chemical structure, which is essential for its biological activity. The structure can be visualized as follows:

Chemical Structure of this compound

Inhibition of Osteoclastogenesis

One of the significant findings regarding SOG is its ability to inhibit RANKL-induced osteoclastogenesis. Research indicates that SOG reduces the formation of osteoclasts by affecting key signaling pathways:

- Inhibition of 5-Lipoxygenase (5-LO) : SOG exhibits a high inhibitory effect on 5-LO with an IC50 of 7.45 µM, which plays a crucial role in inflammatory responses and bone resorption .

- Impact on Transcription Factors : SOG suppresses the induction of transcription factors such as NFATc1 and c-Fos, which are critical for osteoclast differentiation. This is evidenced by decreased expression of target genes like TRAP, CTSK, and DC-STAMP in treated cells .

Table 1: Effects of SOG on Osteoclastogenesis

| Parameter | Control | SOG Treatment (μM) | % Inhibition |

|---|---|---|---|

| TRAP-positive cells | High | 50 | 40% |

| F-actin ring formation | Present | 100 | 60% |

| Mineral resorption | High | 200 | 70% |

Anti-Inflammatory Effects

SOG also demonstrates significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages stimulated by LPS showed that SOG reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner . The mechanism involves:

- Suppression of NF-κB Activation : SOG inhibits NF-κB activation, which is a central regulator of inflammation.

- MAPK Pathway Modulation : SOG reduces phosphorylation of MAPKs (p38, JNK, ERK1/2), further contributing to its anti-inflammatory effects .

Table 2: Cytokine Levels in Response to SOG Treatment

| Cytokine | Control (pg/mL) | SOG Treatment (μM) | % Reduction |

|---|---|---|---|

| IL-6 | 1500 | 50 | 50% |

| TNF-α | 1200 | 100 | 65% |

Analgesic Activity

Research has demonstrated that SOG exhibits analgesic effects in various pain models. A study involving intrathecal administration in rats showed significant increases in paw withdrawal thresholds (PWTs), indicating effective pain relief:

- Dose-Dependent Response : The maximum analgesic effect was observed at a dose of 300 μg, with a calculated ED50 value of 191.3 μg .

- Opioid Receptor Interaction : The analgesic effects were partially reversed by naloxone, suggesting involvement with opioid receptors .

Table 3: Analgesic Efficacy of SOG

| Dose (μg) | PWT Increase (%) | Time Post Administration (min) |

|---|---|---|

| 10 | 30 | 30 |

| 30 | 50 | 30 |

| 100 | 70 | 60 |

| 300 | 85 | 60 |

Case Studies

- Osteoporosis Model : In a lipopolysaccharide-induced bone loss model, SOG treatment significantly improved bone integrity and reduced osteoclast formation, highlighting its potential therapeutic application in osteoporosis .

- Pain Management : Clinical observations in postoperative pain models showed that intrathecal administration of SOG can effectively manage pain without significant side effects, making it a candidate for further clinical trials .

Eigenschaften

IUPAC Name |

(3S)-5-hydroxy-2,2,8-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUPQEXKTXSMKX-JJDILSOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-44-3 | |

| Record name | sec-O-Glucosylhamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: How does SOG exert its anti-inflammatory effects?

A: SOG has been shown to mitigate inflammatory processes through multiple pathways. It inhibits the p38/c-Jun N-terminal kinase (JNK) signaling pathways, leading to a reduction in pro-inflammatory cytokines. [] Additionally, SOG suppresses the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory activity. [, ]

Q2: What is the role of SOG in osteoclastogenesis?

A: SOG effectively inhibits RANKL-induced osteoclastogenesis. It achieves this by repressing 5-lipoxygenase (5-LO) activity and suppressing the AKT/GSK3β signaling pathway, ultimately reducing the expression of key transcription factors like NFATc1 and c-Fos involved in osteoclast formation. []

Q3: Does SOG interact with opioid receptors?

A: Studies suggest that SOG's analgesic effects might involve the mu-opioid receptor (MOR). Intrathecal administration of SOG exhibited antinociceptive effects in a postoperative pain model, and these effects were reversed by the opioid antagonist naloxone. [, ] Furthermore, SOG administration was found to decrease MOR protein levels in the spinal cord. []

Q4: What is the molecular formula and weight of SOG?

A: SOG has a molecular formula of C20H22O9 and a molecular weight of 406.38 g/mol. []

Q5: Is there any spectroscopic data available for SOG?

A: Yes, the structure of SOG has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS). [, , ]

Q6: What is known about the stability of SOG?

A: While specific stability data is limited in the provided research, one study investigated the effects of different drying methods on the content of SOG and other active ingredients in Saposhnikovia divaricata. This highlights the importance of considering processing and storage conditions for preserving SOG content in plant material. []

Q7: What is the pharmacokinetic profile of SOG?

A: A comparative pharmacokinetic study using a UPLC-MS/MS method revealed differences in the pharmacokinetic behavior of SOG and other chromones from Saposhnikovia divaricata extract in normal and febrile rats. [] This highlights the potential influence of physiological conditions on the absorption, distribution, metabolism, and excretion (ADME) of SOG.

Q8: What in vitro models have been used to study the biological activity of SOG?

A: SOG's anti-inflammatory effects have been investigated in vitro using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. [] Additionally, its impact on osteoclastogenesis has been studied using RANKL-induced mouse bone marrow macrophages. []

Q9: What in vivo models have been used to study the efficacy of SOG?

A: SOG has shown efficacy in a lipopolysaccharide-induced mouse model of bone loss, demonstrating its potential for treating osteoclast-related bone lysis diseases. [] Furthermore, intrathecal administration of SOG exhibited antinociceptive effects in a rat model of postoperative pain. [] Its analgesic effects were also investigated using the formalin test in rats. []

Q10: What analytical techniques are commonly used for the detection and quantification of SOG?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode-array detection (DAD) [, , , , , ] and mass spectrometry (MS) [, , , , ], are widely employed for the analysis of SOG. Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has also been utilized for sensitive and specific quantification of SOG in biological matrices. []

Q11: How is the quality of Saposhnikovia divaricata assessed in relation to its SOG content?

A: Several studies have explored the use of HPLC fingerprinting combined with chemometric analysis for quality control of Saposhnikovia divaricata, with SOG identified as a key marker compound. [, ] This approach enables comprehensive evaluation of the chemical profile and ensures consistency and quality of this herbal medicine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.